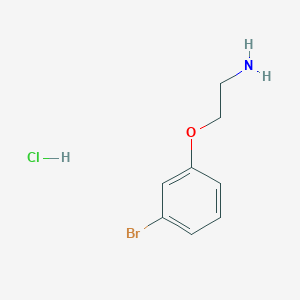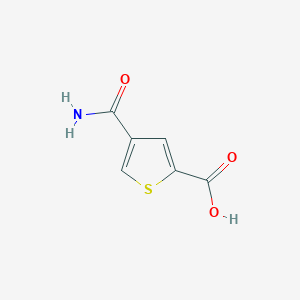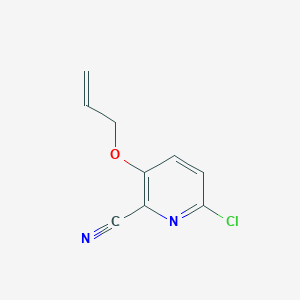
1-(2-Aminoethoxy)-3-bromobenzene hydrochloride
Overview
Description
1-(2-Aminoethoxy)-3-bromobenzene hydrochloride is a chemical compound characterized by the presence of an aminoethoxy group attached to a bromobenzene ring, and a hydrochloride salt form. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethoxy)-3-bromobenzene hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenol with 2-aminoethanol in the presence of a suitable catalyst, such as a strong acid, under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromophenol is replaced by the aminoethoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the removal of impurities and by-products, resulting in a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethoxy)-3-bromobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(2-aminoethoxy)-3-bromonitrobenzene.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in 1-(2-aminoethoxy)-3-aminobenzene.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Common nucleophiles include alkyl halides and aryl halides, and the reactions are typically carried out in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-aminoethoxy)-3-bromonitrobenzene
Reduction: 1-(2-aminoethoxy)-3-aminobenzene
Substitution: Various substituted 1-(2-aminoethoxy)-3-bromobenzene derivatives
Scientific Research Applications
1-(2-Aminoethoxy)-3-bromobenzene hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate the interactions of brominated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Aminoethoxy)-3-bromobenzene hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the intended therapeutic effect.
Comparison with Similar Compounds
1-(2-Aminoethoxy)-3-bromobenzene hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethoxy)-4-bromobenzene hydrochloride: Similar structure but with the bromine atom at a different position on the benzene ring.
1-(2-Aminoethoxy)-2-bromobenzene hydrochloride: Similar structure but with the bromine atom at a different position on the benzene ring.
2-(2-Aminoethoxy)ethanol: A related compound without the bromine atom, used in various industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications
Properties
IUPAC Name |
2-(3-bromophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBMYFIZHRHMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)



![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)

